3-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline hydrochloride
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Overview
Description
3-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline hydrochloride is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline hydrochloride typically involves the reaction of 1-(2-methoxyphenyl)piperazine with appropriate intermediates. One common method includes the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate . This intermediate is then further processed to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. For example, the intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol can be purified by recrystallization from optimized solvents, which is beneficial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur under specific conditions, often involving halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, hydrolysis of certain intermediates can yield corresponding phenoxy acids .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand for alpha1-adrenergic receptors. It has been the subject of various studies involving in silico docking and molecular dynamics simulations to understand its binding affinity and pharmacokinetic profile .
Biology
In biological research, this compound is studied for its potential therapeutic applications in treating neurological conditions. It interacts with alpha1-adrenergic receptors, which are targets for endogenous neurotransmitters like catecholamines .
Medicine
Medically, this compound shows promise as a therapeutic agent for conditions such as cardiac hypertrophy, congestive heart failure, and hypertension . Its ability to interact with alpha1-adrenergic receptors makes it a potential candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of other pharmacologically active molecules. Its unique chemical structure allows for various modifications, making it a versatile intermediate in pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of 3-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline hydrochloride involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release . The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.
Urapidil: Known for its antihypertensive properties and interaction with alpha1-adrenergic receptors.
Uniqueness
What sets 3-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline hydrochloride apart is its high binding affinity for alpha1-adrenergic receptors, which ranges from 22 nM to 250 nM . This high affinity, combined with its acceptable pharmacokinetic profile, makes it a promising candidate for further research and development .
Properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2.ClH/c1-26-19-9-5-4-8-18(19)23-10-12-24(13-11-23)20(25)17-14-15-6-2-3-7-16(15)21-22-17;/h4-5,8-9,14H,2-3,6-7,10-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNSYAAJSGMQFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NN=C4CCCCC4=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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